molecular formula C25H30FNO8 B8024021 Abamine SG oxalic acid salt

Abamine SG oxalic acid salt

Cat. No.: B8024021
M. Wt: 491.5 g/mol
InChI Key: JHDUZCZETKFWAF-CVDVRWGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abamine SG oxalic acid salt is a chemical compound with the molecular formula (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-N-(2-methoxy-2-oxoethyl)prop-2-en-1-aminium carboxyformate. It is known for its applications in various scientific research fields, particularly in plant biology and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abamine SG oxalic acid salt involves the reaction of (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-N-(2-methoxy-2-oxoethyl)prop-2-en-1-aminium with oxalic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired salt. The process involves the following steps:

  • Dissolution of the aminium compound in an appropriate solvent.
  • Addition of oxalic acid to the solution.
  • Stirring the mixture at a specific temperature to facilitate the reaction.
  • Isolation and purification of the resulting salt through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale dissolution of the aminium compound.
  • Controlled addition of oxalic acid.
  • Maintenance of reaction conditions to ensure high yield and purity.
  • Use of industrial crystallization techniques for purification.

Chemical Reactions Analysis

Types of Reactions

Abamine SG oxalic acid salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Abamine SG oxalic acid salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a role in studying plant hormone signaling pathways, particularly abscisic acid signaling.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Abamine SG oxalic acid salt involves its interaction with specific molecular targets. In plant biology, it affects the abscisic acid signaling pathway by modulating the activity of receptors and enzymes involved in the pathway. This modulation leads to changes in physiological responses such as stomatal closure and stress tolerance.

Comparison with Similar Compounds

Similar Compounds

    Abscisic acid: A plant hormone involved in stress responses and developmental processes.

    Quinabactin: An agonist that activates abscisic acid receptors.

    AS6: An antagonist that disrupts abscisic acid receptor interactions.

Uniqueness

Abamine SG oxalic acid salt is unique due to its specific structure and ability to modulate abscisic acid signaling in plants. Unlike other compounds, it has a distinct molecular configuration that allows it to interact with multiple targets within the signaling pathway, making it a valuable tool in plant biology research.

Properties

IUPAC Name

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]-(4-methoxy-4-oxobutyl)azanium;2-hydroxy-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO4.C2H2O4/c1-27-21-13-10-18(16-22(21)28-2)6-4-14-25(15-5-7-23(26)29-3)17-19-8-11-20(24)12-9-19;3-1(4)2(5)6/h4,6,8-13,16H,5,7,14-15,17H2,1-3H3;(H,3,4)(H,5,6)/b6-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDUZCZETKFWAF-CVDVRWGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC[NH+](CCCC(=O)OC)CC2=CC=C(C=C2)F)OC.C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C[NH+](CCCC(=O)OC)CC2=CC=C(C=C2)F)OC.C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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